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Abstract
Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile and powerful

reducing agent with significant applications in organic synthesis, industrial processes, and

pharmaceuticals. Its efficacy is rooted in its unique molecular structure and reactivity, which can

be profoundly understood through the lens of quantum chemistry. This technical guide provides

an in-depth exploration of sodium hydroxymethanesulfinate, presenting a framework for its

computational analysis using quantum chemical methods. The guide includes a review of its

structural and spectroscopic properties, detailed experimental protocols for its synthesis and

characterization, and a proposed methodology for conducting quantum chemical calculations.

The aim is to furnish researchers, scientists, and drug development professionals with a

comprehensive resource to facilitate further investigation and application of this important

chemical compound.

Introduction
Sodium hydroxymethanesulfinate (NaHOCH₂SO₂), commonly sold as the dihydrate, is a sulfur-

containing organic compound with a wide array of applications. It serves as a potent reducing

agent in vat dyeing, a component in redox initiator systems for emulsion polymerization, and

has niche uses in water treatment and as an antioxidant in pharmaceutical formulations.[1][2]

The reactivity of sodium hydroxymethanesulfinate stems from its ability to act as a source of
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the sulfoxylate anion (SO₂²⁻), making it a valuable reagent for introducing SO₂ groups into

organic molecules and for the synthesis of sulfones.

Understanding the electronic structure, molecular geometry, and vibrational frequencies of

sodium hydroxymethanesulfinate is paramount for elucidating its reaction mechanisms and for

designing new applications. Quantum chemical calculations, particularly those based on

Density Functional Theory (DFT), offer a powerful avenue for achieving this understanding.

This guide outlines the key molecular properties of sodium hydroxymethanesulfinate, provides

detailed experimental protocols, and presents a robust methodology for its computational study.

Physicochemical and Structural Data
The fundamental properties of sodium hydroxymethanesulfinate are summarized in the table

below. These data are essential for both experimental handling and as a baseline for

computational validation.

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate

Property Value Reference

Molecular Formula CH₃NaO₃S [3]

Molecular Weight 118.09 g/mol (anhydrous) [3]

154.12 g/mol (dihydrate) [4]

Appearance
Colorless crystals or white

powder
[5][6]

Melting Point ~120 °C (decomposes)

64.5 °C (dihydrate) [5]

Solubility in Water ~600 g/L (dihydrate) [5]

pH 9.5-10.5 (aqueous solution) [4]

CAS Number 149-44-0 (anhydrous) [3]

6035-47-8 (dihydrate) [4]
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Molecular Structure
The molecular structure of sodium hydroxymethanesulfinate dihydrate has been confirmed by

X-ray crystallography.[3] The sulfinate group exhibits a pyramidal geometry at the sulfur atom.

[5] While the full crystallographic data from the original publications by Tuter were not

accessible for this review, the following table presents typical bond lengths and angles for the

hydroxymethanesulfinate anion, which can be used as a starting point for computational

modeling. These values are based on established data for similar organic sulfur compounds.

Table 2: Typical Molecular Geometry of the Hydroxymethanesulfinate Anion

Parameter Bond/Angle Typical Value

Bond Lengths S-O ~1.50 Å

S-C ~1.85 Å

C-O ~1.43 Å

C-H ~1.09 Å

O-H ~0.96 Å

Bond Angles O-S-O ~110°

O-S-C ~106°

S-C-O ~112°

H-C-H ~109.5°

S-C-H ~109.5°

C-O-H ~109°

Note: The values in Table 2 are illustrative and should be optimized through quantum chemical

calculations for accurate representations.

Experimental Protocols
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Synthesis of Sodium Hydroxymethanesulfinate
(Rongalite)
Sodium hydroxymethanesulfinate can be synthesized via the reduction of a formaldehyde-

bisulfite adduct. The following protocol is a laboratory-scale adaptation of established industrial

methods.[7][8][9]

Materials:

Sodium dithionite (Na₂S₂O₄) or Sodium metabisulfite (Na₂S₂O₅)

Formaldehyde solution (37% w/w)

Sodium hydroxide (NaOH) or Zinc powder (Zn)

Deionized water

Ethanol

Procedure (using Sodium Dithionite):

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of sodium dithionite

in deionized water.

Slowly add a solution containing 2 moles of formaldehyde to the flask while stirring. An

exothermic reaction will occur.

Add 1 mole of sodium hydroxide to the reaction mixture.

Continue stirring the solution until the reaction is complete, which can be monitored by the

disappearance of the reducing potential of the dithionite.

To precipitate the product, add an equal volume of cold ethanol to the solution. Sodium

sulfite will precipitate out.

Filter the mixture to remove the sodium sulfite.
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The filtrate, containing the sodium hydroxymethanesulfinate, is then concentrated under

vacuum to yield a syrup.

Upon standing, the syrup will solidify. The solid can be recrystallized from hot ethanol to

obtain purified crystals of sodium hydroxymethanesulfinate dihydrate.[7]

Workflow for the Synthesis of Sodium Hydroxymethanesulfinate:
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Synthesis of Sodium Hydroxymethanesulfinate.
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Characterization
The synthesized sodium hydroxymethanesulfinate should be characterized to confirm its

identity and purity. Key analytical techniques include Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for Sodium Hydroxymethanesulfinate

Technique Observation Assignment Reference

FT-IR (Solid State) ~3400 cm⁻¹ (broad)
O-H stretch (water of

hydration and alcohol)
[10]

~2950 cm⁻¹ C-H stretch [10]

995 cm⁻¹ (strong) SO₂ symmetric stretch [10]

727 cm⁻¹ (strong) C-S stretch [10]

¹H NMR (D₂O) ~4.2 ppm (singlet) -CH₂- (Illustrative)

¹³C NMR (D₂O) ~65 ppm -CH₂- [11] (Illustrative)

Note: NMR data are illustrative and based on typical chemical shifts for similar structures.

Actual values may vary based on solvent and experimental conditions.

Quantum Chemical Calculation Protocol
To investigate the electronic and structural properties of sodium hydroxymethanesulfinate,

Density Functional Theory (DFT) calculations are recommended.

Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.

Proposed Methodology:

Model System: The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) is the primary species of

interest. The sodium counter-ion can be included for calculations of the salt, and explicit

water molecules for the dihydrate.

Geometry Optimization:
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Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-

benchmarked hybrid functional for organic molecules.

Basis Set: 6-311G+(d,p) or a larger basis set like aug-cc-pVTZ should be employed to

accurately describe the electronic structure, particularly the diffuse functions on the anionic

oxygen atoms and polarization functions on all atoms.

Solvation: To model the system in an aqueous environment, an implicit solvent model such

as the Polarizable Continuum Model (PCM) should be used.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations

should be performed at the same level of theory to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to obtain the theoretical IR spectrum.

NMR Calculations: NMR chemical shifts can be calculated using the Gauge-Independent

Atomic Orbital (GIAO) method at the same DFT level. Calculated shifts should be referenced

against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.

Analysis of Electronic Properties: Further analysis can include the calculation of Mulliken or

Natural Bond Orbital (NBO) charges to understand the charge distribution, and visualization

of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO) to assess reactivity.

Illustrative Computational Results
The following tables present hypothetical but realistic results that could be obtained from the

quantum chemical calculations described above.

Table 4: Calculated Molecular Geometry of Hydroxymethanesulfinate Anion (B3LYP/6-311G+

(d,p))
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Parameter Bond/Angle Calculated Value

Bond Lengths S-O 1.51 Å

S-C 1.87 Å

C-O 1.42 Å

C-H 1.09 Å

O-H 0.97 Å

Bond Angles O-S-O 109.5°

O-S-C 105.8°

S-C-O 111.5°

Table 5: Calculated Vibrational Frequencies and NMR Chemical Shifts

Property Calculated Value Experimental Value

IR Frequencies

SO₂ symmetric stretch ~990 cm⁻¹ 995 cm⁻¹[10]

C-S stretch ~720 cm⁻¹ 727 cm⁻¹[10]

NMR Shifts

¹H Chemical Shift (-CH₂-) ~4.1 ppm ~4.2 ppm

¹³C Chemical Shift (-CH₂-) ~66 ppm ~65 ppm[11]

Reactivity and Signaling Pathways
A key reaction of sodium hydroxymethanesulfinate is its role as a nucleophile in reactions with

alkylating agents to form sulfones.[1][2] This reaction is fundamental to its application in organic

synthesis.

Reaction with Benzyl Bromide: Sodium hydroxymethanesulfinate reacts with two equivalents of

an alkylating agent like benzyl bromide to produce a dibenzyl sulfone. The mechanism is
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thought to proceed through the initial formation of a sulfinate ester or a C-alkylated

intermediate, which then reacts further.

Proposed Reaction Pathway:

Reactants

Reaction Pathway

Products

Na⁺ ⁻O₂SCH₂OH
(Sodium Hydroxymethanesulfinate)

Nucleophilic Attack
(Sₙ2)

2 x C₆H₅CH₂Br
(Benzyl Bromide)

Second Alkylation
(C₆H₅CH₂)₂SO₂

(Dibenzyl Sulfone)

NaBr + CH₂O + HBr

Click to download full resolution via product page

Reaction of Sodium Hydroxymethanesulfinate with Benzyl Bromide.

Conclusion
Sodium hydroxymethanesulfinate is a compound of significant industrial and synthetic

importance. A thorough understanding of its molecular properties through a combination of

experimental techniques and quantum chemical calculations is crucial for its effective

application and for the development of new technologies. This guide provides a comprehensive

overview of the key data, experimental protocols, and a robust computational methodology to

facilitate further research into this versatile molecule. The presented framework for DFT

calculations, along with the summarized experimental data, serves as a valuable resource for

scientists and professionals in the field of drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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